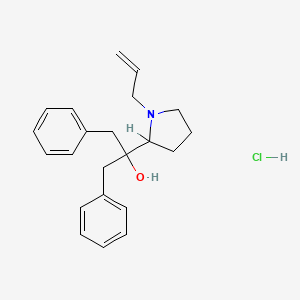
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride is a chemical compound with a complex structure, featuring an allyl group, two benzyl groups, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with allyl bromide, followed by the introduction of benzyl groups through a Friedel-Crafts alkylation reaction. The final step involves the reduction of the intermediate product to obtain the desired compound, which is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
化学反応の分析
Types of Reactions
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the allyl or benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzophenone derivatives, while reduction can produce various alcohols or amines.
科学的研究の応用
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
1-Allyl-2-benzylpyrrolidine: Similar structure but lacks the additional benzyl group.
1-Benzyl-2-pyrrolidinemethanol: Similar structure but lacks the allyl group.
2-Benzylpyrrolidine: Lacks both the allyl and additional benzyl groups.
Uniqueness
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride is unique due to its combination of allyl and benzyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
79820-11-4 |
|---|---|
分子式 |
C22H28ClNO |
分子量 |
357.9 g/mol |
IUPAC名 |
1,3-diphenyl-2-(1-prop-2-enylpyrrolidin-2-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H27NO.ClH/c1-2-15-23-16-9-14-21(23)22(24,17-19-10-5-3-6-11-19)18-20-12-7-4-8-13-20;/h2-8,10-13,21,24H,1,9,14-18H2;1H |
InChIキー |
VCLDPVAHQKSIPU-UHFFFAOYSA-N |
正規SMILES |
C=CCN1CCCC1C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


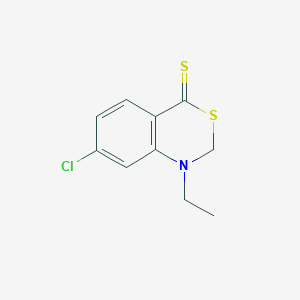
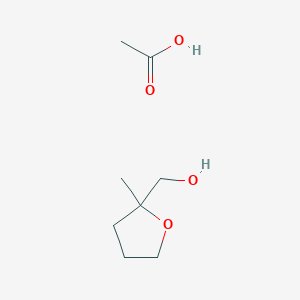
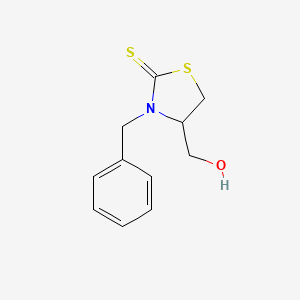
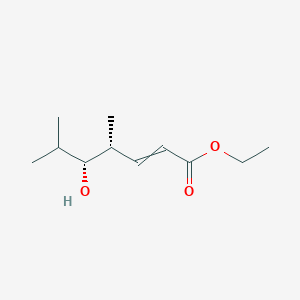
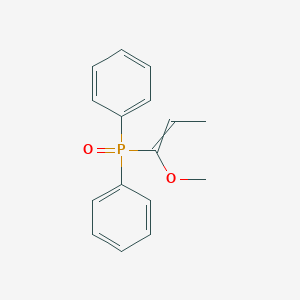
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)

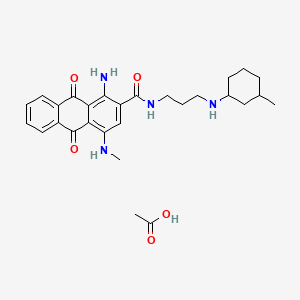
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)





